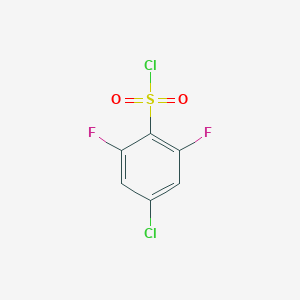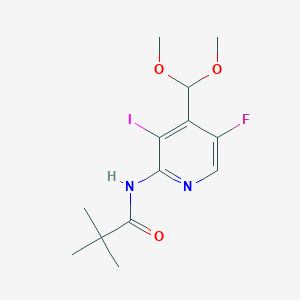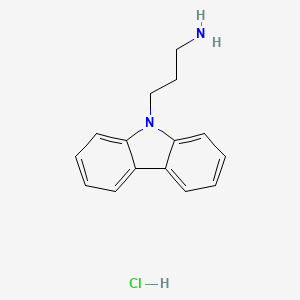
4-Chloro-2,6-difluorobenzenesulfonyl chloride
Vue d'ensemble
Description
4-Chloro-2,6-difluorobenzenesulfonyl chloride is a chemical compound with the CAS Number: 1208077-94-4 . It has a molecular weight of 247.05 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two fluorine atoms, a chlorine atom, and a sulfonyl chloride group attached to it .Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
A study by Moore (2003) details a synthesis method for 1-chloro-2,6-difluorobenzene, a chemical closely related to 4-chloro-2,6-difluorobenzenesulfonyl chloride. This synthesis uses sulfonyl chloride to direct fluorine substitution, resulting in high-purity yield. The synthesized compound is significant in pharmaceutical and agricultural applications as an intermediate for active ingredients (Moore, 2003).
Chemical Synthesis and Pesticides
Du et al. (2005) describe the synthesis of a compound similar to this compound, used for preparing pesticides. Their study showcases an alternative synthesis route, which is more cost-effective and efficient, highlighting the compound's role in pesticide development (Du, Chen, Zheng, & Xu, 2005).
Antimicrobial Properties in Textiles
Research by Son et al. (2006) investigates the use of a 4-aminobenzenesulfonic acid–chloro–triazine adduct for treating cotton fabrics. This application is relevant for enhancing the antimicrobial properties of textiles, demonstrating the compound's potential in fabric treatment and protection against microbial growth (Son, Kim, Ravikumar, & Lee, 2006).
Chemical Reactions and Herbicides
Cremlyn and Cronje (1979) explored the conversion of various dichlorophenols to substituted benzenesulfonyl chlorides, including compounds structurally related to this compound. These derivatives are of interest as potential herbicides, showcasing the role of these compounds in agricultural chemical synthesis (Cremlyn & Cronje, 1979).
Biological Applications
Chang et al. (1992) discuss the use of 4-fluorobenzenesulfonyl chloride, a compound similar to this compound, as an activating agent for covalent attachment of biologicals to solid supports. This has implications in therapeutics, specifically in bioselective separation of human lymphocyte subsets and tumor cells (Chang, Gee, Smith, & Lake, 1992).
Analytical Chemistry
In analytical chemistry, Higashi et al. (2006) demonstrated the use of 4-nitrobenzenesulfonyl chloride, a chemical related to this compound, in enhancing the detection of estrogens in biological fluids. This highlights the role of such compounds in improving sensitivity and accuracy in biochemical assays (Higashi, Takayama, Nishio, Taniguchi, & Shimada, 2006).
Safety and Hazards
The safety data sheet for a similar compound, 4-Bromo-2,5-difluorobenzenesulfonyl chloride, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mécanisme D'action
Target of Action
Similar compounds like 2,6-difluorobenzenesulfonyl chloride are used in the synthesis of 2,6-difluorobenzenesulfonamide and benzoxathiazocine 1,1-dioxides core scaffolds , suggesting that it may interact with similar targets.
Mode of Action
This can lead to the formation of covalent bonds with biological targets, potentially altering their function .
Biochemical Pathways
Based on its structural similarity to 2,6-difluorobenzenesulfonyl chloride, it may be involved in the synthesis of benzoxathiazocine 1,1-dioxides core scaffolds , which could potentially affect various biochemical pathways.
Action Environment
The action, efficacy, and stability of 4-Chloro-2,6-difluorobenzenesulfonyl chloride can be influenced by various environmental factors . These could include pH, temperature, and the presence of other molecules that can react with sulfonyl chlorides.
Analyse Biochimique
Biochemical Properties
4-Chloro-2,6-difluorobenzenesulfonyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of sulfonamides and other sulfonyl-containing compounds . It interacts with various enzymes and proteins, often acting as an inhibitor or a modifying agent. For instance, it can react with amino groups in proteins, leading to the formation of sulfonamide bonds. This interaction can alter the activity of enzymes and proteins, making this compound a valuable tool in studying enzyme mechanisms and protein functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The sulfonyl chloride group reacts with nucleophilic sites, such as amino or hydroxyl groups, in proteins and enzymes . This reaction can lead to enzyme inhibition or activation, depending on the specific target and context. Additionally, this compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can hydrolyze in the presence of water, leading to the formation of sulfonic acid derivatives . Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit minimal toxicity and can be used to study specific biochemical pathways without significant adverse effects. At higher doses, this compound can cause toxic effects, including tissue damage and organ dysfunction . It is essential to determine the appropriate dosage range for each experimental context to avoid potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit or modify enzymes involved in sulfonation and other metabolic processes, leading to changes in metabolic flux and metabolite levels . These interactions can provide insights into the regulation of metabolic pathways and the role of sulfonyl-containing compounds in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation in different cellular compartments . Understanding the transport and distribution of this compound is crucial for optimizing its use in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications For example, it can localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific proteins and enzymes
Propriétés
IUPAC Name |
4-chloro-2,6-difluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F2O2S/c7-3-1-4(9)6(5(10)2-3)13(8,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEHZFWVPOSTFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)S(=O)(=O)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1208077-94-4 | |
| Record name | 4-chloro-2,6-difluorobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,6-Difluoro-3-azabicyclo[3.1.1]heptane](/img/structure/B1392923.png)

![Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1392925.png)
![3-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride](/img/structure/B1392927.png)
![2-Chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392928.png)
![6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1392929.png)
![[1-(Trifluoromethyl)cyclopropyl]methanol](/img/structure/B1392934.png)




![5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine](/img/structure/B1392941.png)
![Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate](/img/structure/B1392943.png)